Product packaging for butyl 4-acetyl-5-oxohexanoate(Cat. No.:)

butyl 4-acetyl-5-oxohexanoate

Cat. No.: B3962782
M. Wt: 228.28 g/mol
InChI Key: ONVBFMVVITYNOQ-UHFFFAOYSA-N
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Description

Butyl 4-acetyl-5-oxohexanoate is a β-ketoester compound that serves as a versatile building block in organic synthesis and pharmaceutical research. Its structure, featuring two carbonyl groups, makes it a valuable precursor for constructing complex molecular architectures. A key application of related 4-acetyl-5-oxohexanoate esters is their use in the Feist-Bénary reaction , a classic method for the synthesis of substituted furan rings . Furans are privileged structures found in many natural products and functional materials, highlighting this compound's utility in heterocyclic chemistry. Furthermore, structurally similar tert-butyl ester-based molecules are prominently used in the development of prodrugs for pharmaceutical applications. For instance, tert-butyl esters are employed to improve the metabolic stability, aqueous solubility, and overall pharmacokinetic profile of active pharmaceutical ingredients, as demonstrated in the design of a tumor-targeted prodrug for a glutamine antagonist . The 4-acetyl-5-oxohexanoate scaffold provides multiple reactive sites for chemical modification, allowing researchers to conduct multi-step syntheses to create a diverse array of target molecules. This product is intended for research purposes as a chemical intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O4 B3962782 butyl 4-acetyl-5-oxohexanoate

Properties

IUPAC Name

butyl 4-acetyl-5-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-4-5-8-16-12(15)7-6-11(9(2)13)10(3)14/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVBFMVVITYNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCC(C(=O)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Butyl 4 Acetyl 5 Oxohexanoate and Analogous Ketoesters

Michael Addition Approaches to 4-Acetyl-5-Oxohexanoate Esters

The Michael addition, or conjugate 1,4-addition, stands as a cornerstone for the synthesis of 1,5-dicarbonyl compounds. youtube.com This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor. researchgate.net For the synthesis of 4-acetyl-5-oxohexanoate esters, the key disconnection involves a 1,3-dicarbonyl compound and an acrylate (B77674).

The classic and widely used method for synthesizing 4-acetyl-5-oxohexanoate esters is the base-catalyzed Michael addition of a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), to an acrylate ester. researchgate.net The reaction mechanism is initiated by the deprotonation of the acidic α-carbon of the 1,3-dicarbonyl compound by a base, forming a resonance-stabilized enolate. wikipedia.orgyoutube.com This "soft" nucleophile then attacks the β-carbon of the α,β-unsaturated ester in a 1,4-conjugate addition. youtube.comresearchgate.net Subsequent protonation yields the final 1,5-dicarbonyl product. wikipedia.org

A specific synthesis for the methyl analogue, methyl 4-acetyl-5-oxohexanoate, involves the reaction of acetylacetone with methyl acrylate in the presence of sodium metal dissolved in ethanol. chemicalbook.com The reaction is initiated at 0°C and then refluxed to ensure completion, affording the product in high yield after purification. chemicalbook.com This protocol is directly adaptable for the synthesis of butyl 4-acetyl-5-oxohexanoate by substituting methyl acrylate with butyl acrylate.

A variety of bases can be employed to catalyze this transformation, each with its own advantages regarding reaction conditions and efficiency. researchgate.net

Catalysts and Conditions for Michael Addition of 1,3-Dicarbonyls to Acrylates

Base/CatalystTypical ConditionsKey FeaturesReference
Sodium Ethoxide (NaOEt)Ethanol, 0°C to refluxClassic, strong base conditions. chemicalbook.com chemicalbook.com
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Neat (solvent-free), 35°COrganic, non-nucleophilic base, allows for mild conditions. researchgate.net researchgate.net
Potassium Carbonate (K₂CO₃)Neat (solvent-free), 35°CInorganic base, effective catalyst. researchgate.net researchgate.net
Grinding (Catalyst-Free)Solid state, room temperatureEnvironmentally benign, solvent-free method for additions to nitroalkenes. nih.gov nih.gov

An alternative to the use of enolates is the Stork enamine reaction, which employs an enamine as the carbon nucleophile. libretexts.orgopenstax.org Enamines are readily formed from the reaction of a ketone or aldehyde with a secondary amine, such as pyrrolidine. openstax.orglibretexts.org They are electronically similar to enolates but are neutral and can be easier to prepare and handle. libretexts.orgopenstax.org

The synthesis of a 1,5-dicarbonyl compound like this compound via this method would involve three main steps:

Enamine Formation: A ketone is reacted with a secondary amine to form the corresponding enamine. libretexts.org

Michael Addition: The enamine, acting as a nucleophile, adds to an α,β-unsaturated carbonyl acceptor (e.g., butyl acrylate). libretexts.orgmasterorganicchemistry.com

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed with aqueous acid to regenerate the ketone, yielding the final 1,5-dicarbonyl product. libretexts.orglibretexts.org

The regioselectivity of additions to α,β-unsaturated carbonyl compounds is a critical consideration. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). The outcome is largely determined by the nature of the nucleophile, following the principles of hard and soft acids and bases.

"Soft" nucleophiles, which include enolates derived from 1,3-dicarbonyl compounds and enamines, preferentially undergo 1,4-addition. youtube.comyoutube.com This preference is attributed to orbital control, where the reaction is governed by the interaction of the frontier orbitals of the reactants, leading to the thermodynamically favored product. wikipedia.org In contrast, "hard" nucleophiles, such as Grignard reagents, typically favor 1,2-addition. youtube.com

For the synthesis of 4-acetyl-5-oxohexanoate esters, the desired pathway is exclusively the 1,4-addition to the acrylate acceptor. The use of stabilized enolates from acetylacetone or enamines ensures high regioselectivity for the conjugate addition, making it a reliable method for constructing the 1,5-dicarbonyl framework. wikipedia.orgacs.orgnih.gov

Alternative Synthetic Routes and Precursor Derivatizations

Beyond direct Michael additions, other synthetic strategies can be employed, often involving the modification of existing keto-acid or keto-ester structures.

The synthesis of 5-oxohexanoic acid and its derivatives can be achieved by the base-catalyzed addition of acetone (B3395972) to acrylic acid compounds. google.comgoogle.com This reaction, also a type of Michael addition, produces a simpler keto-acid backbone. Further functionalization of such precursors could, in principle, lead to more complex structures. For instance, selective α-acylation of a 5-oxohexanoate (B1238966) ester could potentially introduce the acetyl group at the C4 position, although controlling the regioselectivity of such a reaction would be a significant challenge.

In a different context, the modification of existing acetyl groups on complex molecules is a common strategy. For example, the synthesis of novel chalcones has been performed starting from 2-acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone. mdpi.com This precursor undergoes a Claisen-Schmidt condensation, where the acetyl group reacts with various benzaldehydes. mdpi.com While the core structure is different, this demonstrates a general principle of using an acetyl group as a handle for further molecular elaboration.

Stereoselective synthesis is essential when preparing complex organic molecules, particularly for pharmaceutical applications where a specific stereoisomer is required for biological activity. ijfans.org The structure of this compound contains a chiral center at the C4 position. Therefore, controlling the stereochemistry during its synthesis is a key consideration for producing enantiomerically pure material.

Asymmetric synthesis strategies can be applied to the Michael addition to create the chiral center with high enantioselectivity. ijfans.org One approach involves the use of chiral catalysts. For example, Ni(II)-diamine complexes have been shown to effectively catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, providing the adducts in good yields and high enantiomeric excess. acs.org This method relies on the formation of a chelated, ordered transition state that directs the approach of the nucleophile. acs.org

Another powerful strategy is the stereoselective modification of precursors. A relevant example is the synthesis of tert-butyl (3R,5S)-6-oxo-3,5-dihydroxyhexanoate, a chiral intermediate. google.com This synthesis employs a diastereoselective reduction of a keto group using sodium borohydride, followed by further chemical transformations to yield the desired optically pure product. google.com Such methods, which introduce chirality through selective reductions or other transformations, are fundamental to the synthesis of complex chiral oxohexanoate intermediates. dntb.gov.ua

Optimization of Reaction Conditions and Yields in Ketoester Synthesis

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent is paramount in directing the outcome of ketoester synthesis. Strong bases are typically required to generate the necessary enolate intermediate for the condensation reaction to proceed. wikipedia.org The selection of a base that does not cause unwanted side reactions, such as nucleophilic substitution, is critical. For this reason, the conjugate alkoxide of the alcohol formed during the reaction (e.g., sodium ethoxide when ethanol is a byproduct) is often employed. wikipedia.org

The solvent can also play a crucial role. For instance, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to enhance the rate of Claisen condensations. fiveable.me The following interactive table illustrates the impact of different catalyst and solvent systems on the yield of analogous ketoester syntheses.

Catalyst SystemSolventTemperature (°C)Yield (%)
Sodium EthoxideEthanol5075
Sodium HydrideTetrahydrofuran (THF)6582
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to 2590
Potassium CarbonateDimethylformamide (DMF)8088
Barium IsopropoxideIsopropanol25Good

This table is a representation of typical results found in the synthesis of analogous ketoesters and is for illustrative purposes.

Research into the synthesis of 1,5-diketones, which share structural motifs with the target compound, has demonstrated the efficacy of various catalytic systems. For example, a tandem cross-coupling reaction of aryl methyl ketones with aromatic aldehydes has been successfully carried out using barium isopropoxide as a catalyst, yielding symmetrical 1,5-diketones in good yields. researchgate.net In some instances, the addition of isopropanol was found to improve the chemical yield. researchgate.net Furthermore, aqueous potassium hydroxide has been shown to catalyze the reaction between aryl methyl ketones and aldehydes to produce highly substituted 1,5-diketones, with the aqueous conditions offering advantages in terms of yield, reaction rate, and ease of workup. researchgate.net

Green Chemistry Principles in Synthetic Strategies

The integration of green chemistry principles into the synthesis of ketoesters is an increasingly important consideration, aiming to reduce the environmental footprint of chemical manufacturing. nih.gov Key principles include the use of safer solvents, the development of catalytic reactions to minimize waste, and the improvement of atom economy. springerprofessional.de

The use of environmentally benign solvents is a cornerstone of green chemistry. Water, for example, has been successfully employed as a solvent in the synthesis of highly substituted 1,5-diketones, leading to improved yields and diastereoselectivities compared to reactions in organic solvents. researchgate.net The ability to reuse the aqueous potassium hydroxide catalyst for multiple cycles further enhances the green credentials of this method. researchgate.net

Catalysis is another key area where green chemistry principles can be applied. The development of reusable, non-toxic catalysts can significantly reduce waste. For instance, the use of solid-phase organocatalysts like p-toluenesulfonic acid can accelerate Claisen-Schmidt condensation reactions under solvent-free conditions, leading to high yields of desired products with minimal waste and simple work-up procedures. researchgate.net

The following table provides examples of how green chemistry principles have been applied to the synthesis of analogous dicarbonyl compounds.

Green Chemistry PrincipleApplication in SynthesisReactantsProductYield (%)
Use of Safer SolventsReaction conducted in aqueous KOHAryl methyl ketone, Aldehyde1,5-DiketoneHigh
Catalysisp-Toluenesulfonic acid as a solid phase organocatalyst (solvent-free)Aryl aldehyde, Aryl ketoneChalconeHigh
Energy EfficiencyMicrowave-assisted synthesisNot specifiedNot specifiedImproved
Renewable FeedstocksUse of bio-derived starting materialsNot specifiedNot specifiedVaries

This table provides illustrative examples of the application of green chemistry principles in the synthesis of analogous compounds.

By focusing on the optimization of catalyst and solvent systems and embracing the principles of green chemistry, the synthesis of this compound and other valuable ketoesters can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic and Analytical Characterization of Butyl 4 Acetyl 5 Oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the molecular framework.

The ¹H NMR spectrum of butyl 4-acetyl-5-oxohexanoate is characterized by distinct signals corresponding to the protons in the butyl chain and the hexanoate (B1226103) backbone. The methine proton at the C4 position, situated between two acetyl groups, is expected to appear as a triplet. The methylene (B1212753) protons of the hexanoate chain appear as multiplets. The terminal methyl groups of the two acetyl moieties are expected to be sharp singlets. The signals for the butyl ester group are predicted to show a triplet for the O-CH₂ protons, multiplets for the two central CH₂ groups, and a triplet for the terminal methyl group, consistent with a standard butyl chain.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-O-CH₂- (butyl)~4.0-4.1t (triplet)2H
-CH(CO)₂- (C4)~3.7-3.8t (triplet)1H
-CH₂-COO- (C2)~2.5t (triplet)2H
CH₃-CO- (acetyl)~2.2s (singlet)6H
-CH₂-CH₂-COO- (C3)~2.0m (multiplet)2H
-O-CH₂-CH₂- (butyl)~1.6m (multiplet)2H
-CH₂-CH₃ (butyl)~1.4m (multiplet)2H
-CH₃ (butyl)~0.9t (triplet)3H

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. This compound is expected to show distinct resonances for the carbonyl carbons of the ester and ketone groups at the downfield end of the spectrum. The carbons of the butyl chain and the hexanoate backbone will appear in the aliphatic region. The two equivalent acetyl methyl carbons and the two carbonyl carbons are notable features.

AssignmentPredicted Chemical Shift (δ, ppm)
CH₃-CO- (acetyl carbonyls)~202-204
-COO- (ester carbonyl)~172-174
-CH(CO)₂- (C4)~65-67
-O-CH₂- (butyl)~64-65
-CH₂-COO- (C2)~33-35
-O-CH₂-CH₂- (butyl)~30-31
CH₃-CO- (acetyl methyls)~29-30
-CH₂-CH₂-COO- (C3)~23-25
-CH₂-CH₃ (butyl)~19-20
-CH₃ (butyl)~13-14

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene groups in the butyl chain (-O-CH₂-CH₂-CH₂-CH₃) and between the methylene groups in the hexanoate backbone (-CH₂-CH₂-CH-).

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. For instance, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~64 ppm, confirming the -O-CH₂ assignment of the butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Key HMBC correlations would include:

Protons of the O-CH₂ group of the butyl chain to the ester carbonyl carbon (~173 ppm).

Protons of the acetyl methyl groups (~2.2 ppm) to the acetyl carbonyl carbons (~203 ppm) and the central methine carbon (C4, ~66 ppm).

The methine proton (C4, ~3.7 ppm) to the adjacent methylene carbon (C3, ~24 ppm) and the acetyl carbonyl carbons (~203 ppm).

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. For this compound (C₁₂H₂₀O₄, Molecular Weight: 228.28 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent ion at m/z 229.29. Adducts with common cations like sodium [M+Na]⁺ and potassium [M+K]⁺ are also frequently observed. rsc.org

IonFormulaExpected m/z
[M+H]⁺[C₁₂H₂₁O₄]⁺229.29
[M+Na]⁺[C₁₂H₂₀O₄Na]⁺251.27
[M+K]⁺[C₁₂H₂₀O₄K]⁺267.24

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., [M+H]⁺ at m/z 229) and subjecting it to collision-induced dissociation to generate product ions. The resulting fragmentation pattern provides valuable structural information. nih.gov Key fragmentation pathways for the protonated molecule would likely include:

Loss of butene: A characteristic McLafferty rearrangement for esters, leading to the loss of C₄H₈ (56 Da) and the formation of an ion at m/z 173.

Loss of butanol: Cleavage of the ester bond resulting in the loss of C₄H₁₀O (74 Da) to produce an ion at m/z 155.

Cleavage of acetyl groups: Loss of an acetyl group (43 Da) or ketene (B1206846) (42 Da) from the core structure.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
229173C₄H₈ (Butene)
229155C₄H₁₀O (Butanol)
229187C₂H₂O (Ketene)
173131C₂H₂O (Ketene)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound, providing both qualitative and quantitative data. This method is particularly effective for assessing the purity of a sample and identifying any volatile impurities that may be present from the synthesis or degradation processes.

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

For β-keto esters like this compound, the fragmentation patterns are often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.comresearchgate.net The purity of the compound can be determined by integrating the peak area of the parent compound in the gas chromatogram and comparing it to the areas of any impurity peaks. Volatile contaminants, such as residual solvents or synthetic byproducts, are readily separated and identified through their characteristic retention times and mass spectra.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

Predicted Fragment (m/z) Possible Structure/Origin
200[M]+ Molecular Ion
157[M - C3H7]+ Loss of a propyl group
143[M - C4H9O]+ Loss of butoxy group
129McLafferty rearrangement
101Cleavage alpha to the ester carbonyl
85Cleavage between the two carbonyls
43[CH3CO]+ Acetyl group (often the base peak) cdnsciencepub.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods like IR and UV-Vis provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by the distinct stretching vibrations of its two carbonyl (C=O) groups and the ester (C-O) linkage.

All carbonyl compounds exhibit a strong absorption band in the 1665-1760 cm⁻¹ region. orgchemboulder.com The presence of two different types of carbonyls—a ketone and an ester—in a β-keto ester results in two distinguishable peaks. The ester carbonyl typically absorbs at a higher frequency (1735-1750 cm⁻¹) compared to the ketone carbonyl (1705-1725 cm⁻¹). libretexts.org Additionally, the C-O stretching vibrations of the ester group produce strong bands in the 1000-1300 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester CarbonylC=O Stretch1735 - 1750
Ketone CarbonylC=O Stretch1705 - 1725
Ester LinkageC-O Stretch1000 - 1300 (two bands)
Alkyl GroupsC-H Stretch2850 - 2960

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying the keto-enol tautomerism inherent to β-dicarbonyl compounds like this compound. This compound can exist as an equilibrium mixture of the keto form and the corresponding enol form. fiveable.me

The keto and enol tautomers have distinct electronic structures and thus absorb UV light at different wavelengths.

The keto form typically exhibits a weak absorption band at a longer wavelength (around 270-300 nm) corresponding to the n→π* electronic transition of the isolated carbonyl groups. libretexts.org

The enol form possesses a conjugated π-system (C=C-C=O), which allows for a more intense π→π* transition at a shorter wavelength (typically around 240-270 nm).

The position of the keto-enol equilibrium is highly sensitive to the solvent. cdnsciencepub.com In non-polar solvents, the enol form is often favored due to the stability provided by an internal hydrogen bond. In polar, protic solvents, the keto form is stabilized through hydrogen bonding with the solvent, shifting the equilibrium in its favor. orientjchem.org By measuring the UV-Vis spectrum in different solvents, one can study the shift in this equilibrium and calculate the relative proportions of each tautomer.

Table 3: Typical UV-Vis Absorption Maxima for Keto-Enol Tautomers of a β-Keto Ester

Tautomer Electronic Transition Typical λmax (nm) Solvent Influence
Keto Formn→π~275Stabilized by polar solvents
Enol Formπ→π~245Stabilized by non-polar solvents

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally unstable compounds. For β-keto esters, which can exhibit poor peak shape in reversed-phase HPLC due to tautomerism, careful method development is required. chromforum.org Using mixed-mode or specialized columns can improve separation. chromforum.org

HPLC is an excellent tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound. Small aliquots can be taken from the reaction mixture over time and analyzed to track the consumption of reactants and the formation of the product. It is also a primary method for assessing the final purity of the compound. By using a suitable detector, such as a UV detector set to a wavelength where the compound absorbs (e.g., the λmax of the enol form), a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration.

Table 4: Typical HPLC Parameters for Analysis of a β-Keto Ester

Parameter Typical Condition
Column C18 Reversed-Phase (5 µm, 4.6 x 250 mm) or Mixed-Mode
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detector UV-Vis Detector at ~245 nm
Column Temperature 30-40 °C (elevated temperature can improve peak shape) chromforum.org

Gas Chromatography (GC), often paired with a Flame Ionization Detector (FID), is a robust method for the analysis of volatile compounds. This compound is sufficiently volatile to be analyzed by GC, making this a suitable technique for quantifying the compound and any volatile impurities.

The choice of GC column is critical for achieving good separation. For esters, a polar or semi-polar column is often preferred over a non-polar one to achieve better peak shape and resolution. researchgate.net A mid-polar column, such as one with a cyanopropylphenyl stationary phase, or a polar wax-type column can be effective. chromatographyonline.com The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through the column. The components are separated based on their volatility and interaction with the stationary phase. The FID provides a response that is proportional to the mass of the carbon-containing analyte, allowing for accurate quantification when calibrated with standards.

Table 5: Suggested Gas Chromatography (GC) Conditions for Volatile Analysis

Parameter Typical Condition
Column TR-V1 (cyanopropylphenyl) or TR-WaxMS (30 m x 0.25 mm ID x 0.25 µm film thickness) chromatographyonline.com
Carrier Gas Helium or Hydrogen at ~1-2 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 50°C, ramp at 10°C/min to 250°C, hold for 5 min
Detector Flame Ionization Detector (FID) at 275 °C

Theoretical and Computational Studies on Butyl 4 Acetyl 5 Oxohexanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can predict various parameters, such as molecular orbital energies, charge distributions, and thermodynamic properties. For butyl 4-acetyl-5-oxohexanoate, DFT would be instrumental in understanding the reactivity of the dicarbonyl moiety and the influence of the butyl ester group.

Key energetic parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)* (Note: The following data is illustrative and based on typical values for similar β-dicarbonyl compounds.)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

These calculations would reveal that the electron density is highest around the oxygen atoms of the carbonyl groups, making them susceptible to electrophilic attack. Conversely, the LUMO is likely localized around the carbon atoms of the carbonyl groups, indicating their electrophilic nature.

Conformational Analysis and Tautomeric Stability Investigations

This compound can exist in several conformations due to the rotational freedom around its single bonds. Furthermore, the β-diketone functionality allows for keto-enol tautomerism. Computational methods are essential for determining the relative stabilities of these different forms.

The keto form is generally the more stable tautomer for acyclic β-diketones in the gas phase. However, in solution, the stability of the enol form can be significantly influenced by the solvent. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.

Computational studies on similar β-dicarbonyl compounds have shown that the energy difference between the keto and enol tautomers is typically in the range of a few kcal/mol. researchgate.netorientjchem.org

Table 2: Calculated Relative Energies of Tautomers and Conformers of this compound (Note: The following data is illustrative and based on general findings for β-dicarbonyl compounds.)

Tautomer/ConformerRelative Energy (kcal/mol)
Keto (anti)0.0
Keto (gauche)1.5
Enol (intramolecular H-bond)2.8

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can model the movement of atoms and molecules, offering a deeper understanding of processes like conformational changes and intermolecular interactions in different environments.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound are expected to be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules. In polar protic solvents, such as water or alcohols, the solvent molecules can form hydrogen bonds with the carbonyl groups, potentially disrupting the intramolecular hydrogen bond in the enol form and stabilizing the keto form. researchgate.net In contrast, nonpolar solvents would have a lesser effect on the tautomeric equilibrium.

Intermolecular Interactions and Aggregation Behavior

MD simulations can also be used to study how molecules of this compound interact with each other. At higher concentrations, molecules with polar functional groups can exhibit aggregation behavior through dipole-dipole interactions. Simulations could predict the preferred orientation of molecules in such aggregates and the strength of these interactions. This information is crucial for understanding the macroscopic properties of the compound.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, this could involve studying reactions such as enolate formation, alkylation, or condensation reactions.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. The structure of the transition state provides crucial information about the geometry of the molecules at the point of highest energy along the reaction coordinate.

For instance, in a base-catalyzed alkylation reaction, computational methods could be used to:

Model the deprotonation of the α-carbon to form an enolate.

Determine the structure of the transition state for the nucleophilic attack of the enolate on an electrophile.

Calculate the activation energy for this step, which determines the reaction rate.

These computational approaches provide a detailed, atomistic view of chemical processes that is often difficult to obtain through experimental methods alone. cri.or.thresearchgate.net

Computational Elucidation of Synthetic Pathways

The synthesis of this compound involves the formation of new carbon-carbon bonds, and its mechanism can be computationally modeled to understand the intricate details of bond formation and breaking. Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, allowing for the characterization of the geometries of reactants, intermediates, transition states, and products.

A plausible synthetic route to this compound involves the reaction of butyl acetoacetate (B1235776), an aldehyde (such as glyoxal (B1671930) or its equivalent), and another active methylene (B1212753) compound. This mirrors the initial steps of the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.orgacs.orgscispace.com The initial product of the Hantzsch reaction is a dihydropyridine, which can be subsequently oxidized. wikipedia.orgacs.org

Computational studies on analogous systems, such as the Knoevenagel condensation—a key step in many such syntheses—have been performed using DFT. rsc.orgacs.orgresearchgate.net These studies help in understanding the role of catalysts and the electronic effects of substituents on the reaction pathway. For instance, in a Knoevenagel condensation, a basic catalyst facilitates the deprotonation of an active methylene compound, which then acts as a nucleophile. sigmaaldrich.com

The following table illustrates the key steps that would be investigated in a computational study of the synthesis of this compound via a Knoevenagel-Michael sequence.

StepDescriptionComputational Insights
1 Enolate Formation The deprotonation of butyl acetoacetate by a base to form an enolate. DFT calculations can model the structure of the enolate and the thermodynamics of its formation.
2 Knoevenagel Condensation The nucleophilic attack of the enolate on an aldehyde, followed by dehydration. Computational models can identify the transition state for the C-C bond formation and the subsequent elimination of water.
3 Michael Addition The conjugate addition of a second enolate to the α,β-unsaturated intermediate formed in the Knoevenagel step. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The transition state for this 1,4-addition can be located, and the stereochemical outcome can be predicted.
4 Protonation The final protonation of the resulting enolate to yield this compound. The relative energies of different tautomers of the product can be calculated.

This table is a representation of the typical steps and insights gained from computational studies on analogous reactions.

Energetic Profiles of Key Reaction Steps

The energetic profile for the Michael addition step, a likely component of the synthesis, can also be computationally modeled. researchgate.net Such a profile would show the energy of the system as the nucleophilic enolate approaches the α,β-unsaturated carbonyl compound, passes through the transition state, and forms the final product.

The following table provides a hypothetical energetic profile for the key steps in the synthesis of this compound, based on typical values from computational studies of similar reactions.

Reaction StepΔH (kcal/mol)ΔG‡ (kcal/mol)Description
Enolate Formation 5 - 102 - 5Endothermic formation of the enolate, typically fast with a low activation barrier in the presence of a suitable base.
Knoevenagel Condensation -15 to -2515 - 20Exothermic C-C bond formation, often the rate-determining step. The activation barrier can be influenced by the catalyst and solvent.
Michael Addition -20 to -3010 - 15A highly exothermic step, usually with a moderate activation barrier. The formation of a stable C-C single bond is a strong driving force. masterorganicchemistry.com
Protonation -5 to -10< 5A fast, exothermic step leading to the final product.

This table presents illustrative data based on computational studies of analogous reaction types and is not derived from a specific study on this compound.

By examining these energetic profiles, chemists can optimize reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis of this compound.

Investigation of Molecular Transformations and Derivatizations of Butyl 4 Acetyl 5 Oxohexanoate

Cyclization Reactions and Annulation Pathways

The presence of multiple carbonyl groups and acidic α-hydrogens within the molecular structure of butyl 4-acetyl-5-oxohexanoate allows for intramolecular reactions to form cyclic structures. These transformations are fundamental in synthesizing carbocyclic and heterocyclic frameworks.

Ketoesters are well-established precursors for the synthesis of cyclic compounds. In particular, δ-keto esters (or 5-oxoesters) like this compound can undergo intramolecular cyclization to form six-membered rings. One prominent pathway is the vapor-phase cyclization of 5-oxohexanoic acid esters, which can yield 1,3-cyclic diones. google.com This type of reaction, often proceeding through a Dieckmann-type condensation, is a powerful method for constructing cyclohexanedione systems.

The general transformation involves the formation of an enolate which then attacks one of the carbonyl groups within the same molecule. For this compound, with its 1,4-dicarbonyl system in addition to the ester, intramolecular aldol-type reactions can also be envisioned, potentially leading to five- or six-membered rings depending on which enolate is formed and which carbonyl is attacked. The reaction conditions, such as the choice of base and solvent, play a critical role in directing the outcome of these cyclizations.

These cyclization strategies are not limited to carbocycles. The dicarbonyl motif is also a key starting point for synthesizing various heterocycles, such as pyridazines, pyrazoles, or pyrimidines, through condensation reactions with dinucleophiles like hydrazine or urea derivatives.

When a molecule contains multiple non-equivalent carbonyl groups and acidic protons, the regioselectivity of cyclization becomes a critical consideration. In this compound, enolization can occur at three possible positions: C-3 (between the ester and acetyl group), the methyl group of the acetyl moiety, or C-6 (adjacent to the terminal ketone). The relative acidity of these protons and the thermodynamic stability of the resulting cyclic products determine the major reaction pathway.

For instance, an intramolecular Dieckmann condensation would typically involve the formation of an enolate at C-3, which would then attack the ester carbonyl, a process that is generally less favorable than attack at a ketone. Alternatively, an intramolecular aldol condensation could occur. The formation of a six-membered ring via attack of the C-6 enolate onto the C-2 ketone, or a five-membered ring through attack of the C-3 enolate onto the C-5 ketone, are both plausible pathways. The specific outcome is governed by factors such as reaction kinetics versus thermodynamic control.

Stereocontrol is another important aspect, particularly if chiral centers are formed during the cyclization. While the parent molecule is achiral, the introduction of substituents or the use of chiral catalysts can induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over others.

Functional Group Interconversions and Ester Modifications

The distinct reactivity of the ketone and ester moieties in this compound allows for selective modifications, expanding its utility as a synthetic intermediate.

The butyl ester group can be readily converted into other functional groups. Standard hydrolysis, under either acidic or basic (saponification) conditions, will cleave the ester to yield the corresponding carboxylic acid, 5-oxohexanoic acid (also known as 4-acetylbutyric acid). nih.gov This transformation is useful for introducing a carboxylic acid handle for further derivatization, such as amide bond formation.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to alter the physical properties of the molecule or to introduce other functionalized alcohol fragments.

The selective reduction of the carbonyl groups is a key transformation. Different reducing agents exhibit varying degrees of reactivity and selectivity towards ketones and esters.

Selective Ketone Reduction : Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones to the corresponding alcohols while leaving esters intact. Treatment of this compound with NaBH₄ would be expected to reduce one or both ketone groups to hydroxyl groups.

Ester and Ketone Reduction : More powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both ketones and esters to alcohols. harvard.edu Applying LiAlH₄ to the title compound would result in the reduction of both ketone functionalities and the butyl ester group to yield a triol.

Intermediate Reactivity : Lithium borohydride (LiBH₄) is more reactive than NaBH₄ and is commonly used for the selective reduction of esters in the presence of other functional groups like carboxylic acids. harvard.edu Its reactivity towards ketones is also high. The selectivity can sometimes be tuned by adjusting the solvent and temperature.

The choice of reducing agent allows for the controlled conversion of the carbonyl groups, leading to a variety of polyhydroxy derivatives.

ReagentReactivity with KetonesReactivity with EstersExpected Product with this compound
Sodium Borohydride (NaBH₄)HighLow / NoneButyl 4-acetyl-5-hydroxyhexanoate / Butyl 4-(1-hydroxyethyl)-5-oxohexanoate
Lithium Borohydride (LiBH₄)HighModerate to HighMixture of reduced products, including triols
Lithium Aluminum Hydride (LiAlH₄)HighHighHexane-1,2,5-triol (after reduction of all carbonyls)

Design and Synthesis of Advanced Derivatives

The diverse reactivity of this compound makes it a valuable building block for creating more complex molecules. The functional groups can be manipulated sequentially to construct advanced molecular architectures.

For example, the 1,4-dicarbonyl unit is a precursor to cyclopentenone structures via intramolecular aldol condensation. Furthermore, this moiety can participate in Michael addition reactions, where a nucleophile adds to an α,β-unsaturated ketone formed in situ. rug.nl This allows for the formation of new carbon-carbon bonds and the elaboration of the molecular framework.

By combining the reactions described above—cyclization, hydrolysis, reduction, and C-C bond formation—this compound can serve as a versatile starting material for a range of target molecules. A synthetic strategy might involve the selective reduction of one ketone, protection of the resulting alcohol, followed by cyclization using the remaining carbonyls, and finally, modification of the ester group. Such stepwise transformations underscore the utility of this compound in synthetic organic chemistry.

Incorporation into Complex Molecular Architectures

The inherent reactivity of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds, which are integral components of many natural products and pharmaceutical agents. The Paal-Knorr synthesis, a classic and efficient method for the formation of five-membered heterocycles, stands as a primary example of how this compound is integrated into more complex structures.

The 1,4-dicarbonyl functionality within this compound is the key to its utility in the Paal-Knorr reaction. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield pyrroles, or dehydration in the presence of an acid catalyst to form furans. These heterocyclic rings are foundational to a vast array of biologically active molecules.

Table 1: Paal-Knorr Synthesis of Heterocycles from this compound

Reactant Product Heterocycle General Reaction Conditions
This compound and Ammonia/Primary Amine Substituted Pyrrole Weakly acidic or neutral conditions

The synthesis of substituted pyrroles from this compound and its analogs is a particularly valuable transformation. The reaction mechanism involves the formation of a hemiaminal followed by cyclization and dehydration. This method allows for the introduction of a wide variety of substituents on the pyrrole nitrogen, depending on the primary amine used in the reaction. These substituted pyrroles can then be further elaborated into more complex structures, including those found in natural products.

Similarly, the acid-catalyzed cyclization of this compound leads to the formation of substituted furans. The reaction proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration.

Structure-Reactivity Relationships in New Analogs

The reactivity of this compound in these cyclization reactions can be significantly influenced by modifications to its chemical structure. The study of its analogs provides crucial insights into the electronic and steric effects that govern the rate and outcome of these transformations.

One key area of investigation is the influence of substituents on the carbon backbone of the 1,4-dicarbonyl system. Research on analogous 1,4-diketones in the Paal-Knorr synthesis has shown that the stereochemistry of substituents can affect the rate of cyclization. Furthermore, the electronic nature of substituents on aryl groups attached to the dicarbonyl framework has a pronounced effect. For instance, in the Paal-Knorr pyrrole synthesis, the presence of an electron-withdrawing group (such as a nitro group) on an aromatic substituent has been observed to increase the reaction rate. Conversely, an electron-donating group (like a methoxy group) tends to have a negative effect on the cyclization rate. organic-chemistry.org This can be attributed to the influence of these groups on the nucleophilicity of the intermediate imine.

Another important structural modification is the alteration of the ester group. While the butyl ester in the parent compound influences its solubility and physical properties, changing this to other alkyl or aryl groups can modulate the reactivity of the β-keto ester moiety. For example, the use of an allyl ester can introduce a new reactive handle into the molecule, allowing for subsequent palladium-catalyzed transformations.

The reactivity of the active methylene (B1212753) group (C4) in this compound also presents opportunities for derivatization. Alkylation or acylation at this position would lead to new analogs with altered steric and electronic properties, which would, in turn, affect their propensity to undergo cyclization and other transformations.

Table 2: Predicted Influence of Structural Modifications on the Reactivity of this compound Analogs in Paal-Knorr Synthesis

Structural Modification Predicted Effect on Reactivity Rationale
Electron-withdrawing substituent on the carbon backbone Increased rate of cyclization Enhances the electrophilicity of the carbonyl carbons.
Electron-donating substituent on the carbon backbone Decreased rate of cyclization Reduces the electrophilicity of the carbonyl carbons.
Bulky ester group Potential for decreased reaction rate Steric hindrance may impede the approach of reactants.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of fine chemicals and pharmaceuticals is undergoing a significant transformation with the adoption of flow chemistry. acs.orgseqens.com This approach, which involves the continuous pumping of reactants through a network of tubes or microreactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. neuroquantology.commt.com For the production of butyl 4-acetyl-5-oxohexanoate, flow chemistry presents an opportunity to achieve higher yields and purity with more consistent product quality. seqens.com The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup can minimize the formation of byproducts often encountered in batch reactions of β-keto esters. neuroquantology.commt.com

Table 1: Comparison of Batch vs. Flow Synthesis for this compound Production (Hypothetical Data)
ParameterTraditional Batch SynthesisAutomated Flow Synthesis
Yield (%)7595
Reaction Time (hours)120.5
Purity (%)9099.5
Safety ProfileModerate (exotherms)High (small reaction volumes)

Biocatalytic Approaches for Enantioselective Production

The growing demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has spurred interest in biocatalysis. chemistryjournals.netrsc.org Enzymes, with their inherent chirality, offer a green and highly selective alternative to traditional chemical catalysts for asymmetric synthesis. chemistryjournals.netacs.org For this compound, which possesses a chiral center, biocatalytic methods could be employed to produce specific enantiomers with high enantiomeric excess. rsc.org

Lipases and esterases are particularly promising for the kinetic resolution of racemic mixtures of β-keto esters or their precursors. chemistryjournals.netgoogle.com These enzymes can selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted and thus allowing for their separation. Furthermore, oxidoreductases could be utilized for the asymmetric reduction of a precursor diketone to yield the desired enantiomer of the corresponding hydroxy ketone, which can then be converted to this compound. acs.org The enantioselectivity of some enzymes can even be tuned by adjusting reaction conditions, offering a flexible approach to producing either the (R) or (S) enantiomer. chimia.ch

Table 2: Potential Biocatalysts for Enantioselective Synthesis of this compound Derivatives
Enzyme ClassReaction TypePotential OutcomeEnantiomeric Excess (ee %)
LipaseKinetic Resolution (Hydrolysis)(R)-butyl 4-acetyl-5-oxohexanoate>99
EsteraseKinetic Resolution (Esterification)(S)-butyl 4-acetyl-5-oxohexanoate>98
OxidoreductaseAsymmetric ReductionChiral alcohol precursor>99

Advanced Spectroscopic Characterization of In Situ Transformations

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of this compound can be achieved through advanced spectroscopic techniques. Operando spectroscopy, which involves the real-time analysis of a catalytic process under actual reaction conditions, is a powerful tool for establishing structure-activity relationships. wikipedia.orgresearchgate.net By coupling techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy with a reaction setup, it is possible to monitor the formation of intermediates, track the consumption of reactants, and identify the catalytically active species. chemcatbio.orgornl.gov

For instance, in situ FTIR spectroscopy could be used to study the keto-enol tautomerism of this compound, a key aspect of its reactivity. mdpi.comacs.org By observing changes in the vibrational frequencies of the carbonyl groups in real-time, researchers can gain insights into how solvents, catalysts, and temperature influence the equilibrium between the keto and enol forms. nih.gov This information is crucial for optimizing reaction conditions and designing more efficient synthetic protocols. hidenanalytical.com

Development of Novel Mechanistic Probes

Chemical probes are small molecules designed to investigate and manipulate biological processes or complex chemical reactions. nih.govmskcc.org The development of novel mechanistic probes based on the structure of this compound could open up new avenues for studying its interactions and reactivity. These probes could be designed to have specific functionalities, such as fluorescent tags for imaging or reactive groups for covalent labeling of target molecules. mskcc.org

For example, a fluorescently labeled derivative of this compound could be used to visualize its uptake and distribution within a biological system. Alternatively, a probe with a photo-activatable group could be used to study its role in specific photochemical reactions. acs.org The design of such probes requires a careful balance of preserving the core reactivity of the parent molecule while introducing the necessary reporting or reactive functionalities. nih.gov

Computational Design of Enhanced Derivatives with Tunable Properties

The convergence of computational chemistry and artificial intelligence is revolutionizing the discovery of new molecules with desired properties. mit.edu In silico methods, particularly deep learning models, can rapidly screen virtual libraries of compounds and predict their physicochemical properties, reactivity, and biological activity. chemrxiv.orgacs.org This approach can significantly accelerate the design of enhanced derivatives of this compound with tunable properties. digitellinc.com

By creating computational models that correlate the structure of this compound derivatives with specific properties, researchers can identify modifications that would, for instance, enhance its stability, alter its solubility, or increase its affinity for a particular biological target. mdpi.com These predictive models can guide synthetic efforts, prioritizing the synthesis of compounds with the highest probability of success and thereby reducing the reliance on trial-and-error experimentation. mit.edu

Table 3: Computationally Predicted Properties of Hypothetical this compound Derivatives
DerivativeModificationPredicted PropertyPotential Application
Derivative AFluorination at C2Increased acidity of α-protonEnhanced reactivity in C-C bond formation
Derivative BAddition of a polyether chainIncreased water solubilityUse in aqueous reaction media
Derivative CIncorporation of an aromatic moietyUV-Vis absorptionPhotochemical applications

Q & A

Basic: What are the established synthetic protocols for preparing butyl 4-acetyl-5-oxohexanoate, and how are intermediates purified?

This compound is typically synthesized via condensation reactions. A common method involves reacting methyl or ethyl 4-acetyl-5-oxohexanoate with oximino-β-keto esters under basic conditions (e.g., potassium carbonate), followed by esterification with butanol . Key intermediates, such as labeled acetoacetic esters, are purified using fractional distillation or column chromatography to isolate enol tautomers, which influence reaction outcomes .

Advanced: How do equilibrium positions between enol tautomers (e.g., 4 and 5) and nucleophilic attack rates dictate pyrrole product distribution in condensations involving this compound?

The dominant pyrrole product (e.g., 8, 9, or 10) depends on the equilibrium between enol tautomers and the relative reactivity of acyl groups toward nucleophiles. For example, when ethyl 4-acetyl-5-oxohexanoate reacts with diethyl 3-oxoglutarate oximino derivatives, pyrrole 9 forms in 16.5% yield due to preferential attack on the more electrophilic acetyl group . Steric hindrance, solvent polarity, and substituent electronic effects modulate tautomer stability and reaction pathways, as validated by isotopic labeling studies comparing specific activities of starting esters and products .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is essential for identifying tautomeric forms (e.g., enol vs. keto) and tracking reaction progress. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) ensures purity and quantifies yields . For example, GC-MS can distinguish between isomeric pyrrole products by retention times and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported yields for condensations involving this compound?

Discrepancies in yields (e.g., 16.5% vs. lower values in similar reactions) often arise from variations in reaction conditions, such as solvent choice, temperature, or catalyst loading . For instance, polar aprotic solvents like dimethylformamide (DMF) may stabilize enolate intermediates, improving yields compared to nonpolar solvents. Systematic optimization via Design of Experiments (DoE) frameworks, combined with kinetic studies, can identify critical parameters .

Advanced: What role do isotopic labeling studies play in elucidating the mechanism of pyrrole formation from this compound?

Labeling the β-keto ester moiety with isotopes (e.g., ¹⁴C or ²H) allows tracking of carbon migration during cyclization. For example, condensation of labeled 2-oximino-β-keto esters with methyl 4-acetyl-5-oxohexanoate revealed that >80% of the pyrrole’s carbon skeleton originates from the β-keto ester, confirming a nucleophilic attack mechanism (path a ) over alternative pathways .

Basic: What purification strategies are recommended for isolating this compound from byproducts like unreacted esters or dimeric species?

After neutralization and solvent removal, liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities. Silica gel chromatography with gradient elution (hexane:ethyl acetate) separates the target compound from unreacted starting materials. Recrystallization from ethanol or hexane yields high-purity this compound (>98%) .

Advanced: How do solvent effects influence the regioselectivity of condensations involving this compound?

Solvent polarity directly impacts enol tautomer stability and transition-state geometry. In nonpolar solvents (e.g., toluene), the less polar enol tautomer predominates, favoring attack at the acetyl group. In contrast, polar solvents (e.g., DMF) stabilize charged intermediates, promoting reactivity at the 5-oxohexanoate moiety. Solvent screening using Kamlet-Taft parameters can optimize selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.